molecular formula C2H6OS B156267 Dimethyl sulfoxide-13C2 CAS No. 136321-15-8

Dimethyl sulfoxide-13C2

Cat. No. B156267
M. Wt: 80.12 g/mol
InChI Key: IAZDPXIOMUYVGZ-ZDOIIHCHSA-N
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Description

Dimethyl sulfoxide-13C2, also known as DMSO-13C2 or Methyl sulfoxide-13C2, is a variant of Dimethyl sulfoxide (DMSO) where the carbon atoms are replaced with Carbon-13 isotopes . It has a molecular weight of 80.12 and a linear formula of (13CH3)2SO .


Molecular Structure Analysis

The molecular structure of Dimethyl sulfoxide-13C2 is similar to that of regular DMSO, with the only difference being the replacement of carbon atoms with Carbon-13 isotopes . The structure consists of two hydrophobic methyl groups and one strongly polar sulfoxide group .


Chemical Reactions Analysis

DMSO is known to participate in a variety of chemical reactions. For instance, it can be reduced to dimethyl sulfide (DMS) in the presence of iron chloride and sodium borohydride . Additionally, DMSO has been increasingly favored as a synthon in organic chemistry .

It has a refractive index of 1.479, a boiling point of 189 °C, a melting point of 18.4 °C, and a density of 1.129 g/mL at 25 °C . It also has a mass shift of M+2 .

Scientific Research Applications

1. Modulation of Brain Metabolism

Dimethyl Sulfoxide (DMSO) has been utilized in neuroscience research due to its ability to enhance the solubility and transport of ligands in biological systems. A study found that even very low concentrations of DMSO can influence brain metabolism, as evidenced by increased metabolic rates when using [3-13C]pyruvate and D-[1-13C]glucose as substrates. This highlights the need for careful evaluation when using DMSO in metabolic experiments (Nasrallah et al., 2008).

2. Enhancement in Dynamic Nuclear Polarization

DMSO's role in dynamic nuclear polarization (DNP) experiments, particularly in forming a glassy matrix, has been significant. A study demonstrated that 13C-labeled DMSO can decrease the polarization build-up time in pyruvate within a DMSO glassing solution, indicating its potential in improving DNP efficiency (Lumata et al., 2011).

3. Impact on Cellular Processes

DMSO can induce significant changes in cellular processes, even at low concentrations. Studies have shown its impact on cellular structures like proteins and nucleic acids, affecting gene expression, differentiation, and epigenetic alterations. This emphasizes the importance of considering DMSO's effects in experimental outcomes (Tunçer et al., 2018).

4. Cryoprotectant Properties

DMSO is known for its cryoprotective properties, crucial for successful cryopreservation. Its ability to depress the freezing point and influence the water content in solutions is vital in cryobiology (Weng et al., 2011).

5. Solvent and Synthon in Organic Chemistry

In organic chemistry, DMSO acts as a solvent and synthon, helping in various synthetic transformations. It has been used for methylthiomethylation, methylation, methylenation, and other processes, demonstrating its versatility in chemical synthesis (Jones-Mensah et al., 2016).

Safety And Hazards

Dimethyl sulfoxide-13C2 is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

(113C)methylsulfinyl(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDPXIOMUYVGZ-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480422
Record name Dimethyl sulfoxide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl sulfoxide-13C2

CAS RN

136321-15-8
Record name Dimethyl sulfoxide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Torii, S Noge - Physical Chemistry Chemical Physics, 2016 - pubs.rsc.org
… Calculations are carried out for some modes of hydrogen- or halogen-bonding molecular complexes, including the SO stretch of dimethyl sulfoxide-13C2⋯H2O, the CN stretch of …
Number of citations: 8 pubs.rsc.org

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